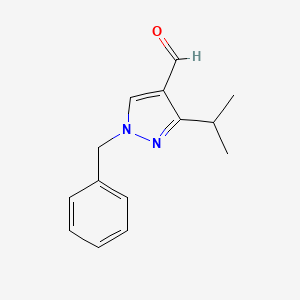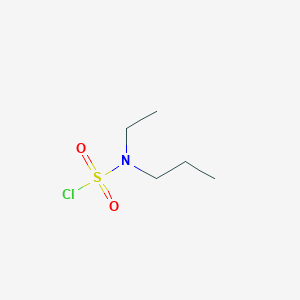
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide, commonly known as PTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Compounds related to "2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide" have been synthesized for their potential insecticidal and antimicrobial properties. For instance, new heterocycles incorporating thiadiazole moieties have shown insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, compounds with thiazolidin-2-ylidene and thiazolo[3,2-a]pyridine derivatives have been explored for their synthesis and potential applications (Obydennov et al., 2017).
Antimicrobial and Antiproliferative Activities
The antimicrobial activity of new heterocycles incorporating antipyrine moiety has been investigated, with some compounds displaying promising results against various pathogens (Bondock et al., 2008). Additionally, certain acetamide, isoxazolidine, and isoxazoline derivatives have been evaluated as corrosion inhibitors, showing potential in protecting materials from degradation (Yıldırım & Cetin, 2008).
Metabolic Stability Improvements
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with improved metabolic stability, demonstrating the significance of chemical modifications in enhancing drug-like properties (Stec et al., 2011).
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14(17-10-12-5-1-2-6-16-12)9-13-11-21-15(18-13)19-7-3-4-8-19/h1-8,11H,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMJSJDNUIRLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)





![4-[5-[2-(Naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide](/img/structure/B2919361.png)


![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)
![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)


